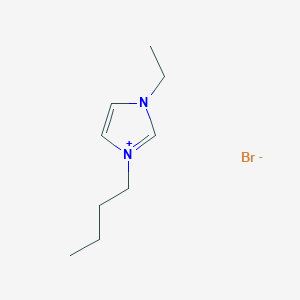

1-Butyl-3-ethylimidazolium bromide; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-3-ethylimidazolium bromide is a type of ionic liquid . It is a neutral ionic liquid that has been used in various applications, including as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Synthesis Analysis

The synthesis of 1-Butyl-3-ethylimidazolium bromide has been reported in several studies . It has been used in the preparation of cellulose/montmorillonite nanocomposites . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bromide is complex and involves various intermolecular forces . The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bromide has been involved in various chemical reactions. For instance, it undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-ethylimidazolium bromide are unique. It has a molar mass of 219.12 g/mol . It has a high thermal stability, low volatility, and a large electrochemical window .

Applications De Recherche Scientifique

1-Butyl-3-ethylimidazolium bromide; 98% has been used in a variety of scientific research applications, including as a solvent for chemical synthesis, a reagent for chemical reactions, and as a component in electrochemical cells. It has also been used as a medium for the synthesis of polymers, as a catalyst for the oxidation of organic compounds, and as a component in ionic liquids.

Mécanisme D'action

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that 1-butyl-3-ethylimidazolium bromide can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 1-butyl-3-ethylimidazolium bromide is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of 1-butyl-3-ethylimidazolium bromide can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-Butyl-3-ethylimidazolium bromide; 98% is its high solubility in a variety of organic solvents, making it a useful solvent for chemical synthesis. In addition, its high polarity makes it a good medium for a variety of chemical reactions. However, 1-Butyl-3-ethylimidazolium bromide; 98% is highly toxic, and should be handled with care in the laboratory.

Orientations Futures

Future research on 1-Butyl-3-ethylimidazolium bromide; 98% should focus on further understanding its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to determine the optimal conditions for its use in chemical synthesis and other applications. Finally, research should be done to determine the safety and efficacy of 1-Butyl-3-ethylimidazolium bromide; 98% in various applications.

Méthodes De Synthèse

1-Butyl-3-ethylimidazolium bromide; 98% can be synthesized by reacting 1-butyl-3-methylimidazolium bromide with ethyl bromide. The reaction is carried out in a basic medium, such as sodium hydroxide, and the product is isolated by distillation. The yield of 1-Butyl-3-ethylimidazolium bromide; 98% is typically in the range of 90-95%.

Safety and Hazards

Propriétés

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)